molecular formula C13H25NO B1662333 N-Ethyl-p-menthane-3-carboxamide CAS No. 39711-79-0

N-Ethyl-p-menthane-3-carboxamide

Cat. No.: B1662333
CAS No.: 39711-79-0
M. Wt: 211.34 g/mol
InChI Key: VUNOFAIHSALQQH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-Ethyl-p-menthane-3-carboxamide is the Transient Receptor Potential Melastatin-8 (TRPM8) . TRPM8 is a type of ion channel in the transient receptor potential channel family. It is activated by cold temperatures and cooling agents .

Mode of Action

This compound acts as an agonist of the TRPM8 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the TRPM8 receptor, activating it .

Pharmacokinetics

It is known that the compound is insoluble in water but soluble in dmso , which may influence its bioavailability and distribution in the body.

Result of Action

The activation of the TRPM8 receptor by this compound results in a physiological cooling effect . This is why the compound is used in products like oral care items, where it contributes to a refreshing sensation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility characteristics suggest that it may be more effective in certain formulations or delivery systems . Additionally, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

N-Ethyl-p-menthane-3-carboxamide is known to interact with the TRPM8 receptor . It acts as an agonist of this receptor , which is a type of protein that plays a crucial role in various biochemical reactions. The nature of this interaction involves the compound binding to the receptor, thereby activating it.

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with the TRPM8 receptor . This receptor is involved in various cellular processes, including cell signaling pathways and cellular metabolism . By acting as an agonist of this receptor, this compound can influence cell function.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the TRPM8 receptor . As an agonist, it binds to this receptor, leading to its activation. This can result in changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound has a strong and clear physiological cooling effect , suggesting that it may have a stable and lasting impact on cellular function.

Metabolic Pathways

This compound is involved in the menthane monoterpenoid metabolic pathway . This pathway involves various enzymes and cofactors, and the compound’s interaction with these molecules could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties and interactions with the TRPM8 receptor , it is likely that it interacts with various transporters or binding proteins.

Subcellular Localization

Given its known biochemical properties and interactions, it is likely that it is localized to specific compartments or organelles within the cell where the TRPM8 receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-p-menthane-3-carboxamide typically involves the reaction of menthyl carboxylic acid with ethylamine. The process begins with the preparation of menthyl carboxylic acid, which is then converted to menthyl acyl chloride using thionyl chloride. The menthyl acyl chloride is subsequently reacted with ethylamine to form this compound .

Industrial Production Methods: In an industrial setting, the synthesis involves the use of metal magnesium chips, tetrahydrofuran, and methylbenzene in a stainless steel pressure reaction kettleThe resulting menthyl carboxylic acid is then reacted with thionyl chloride and ethylamine to produce this compound .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-p-menthane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

N-Ethyl-p-menthane-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

  • WS-23 (N,2,3-trimethyl-2-propan-2-ylbutanamide)
  • Evercool 180 (N-p-benzene-acetonitrile menthanecarboxamide)
  • Evercool 190 (N-(2-pyridine-2-yl)ethyl-3-p-menthancarboxamide)

Comparison: N-Ethyl-p-menthane-3-carboxamide is unique in its strong and clear physiological cooling effect, which is longer-lasting compared to other cooling agents. While WS-23, Evercool 180, and Evercool 190 also possess cooling properties, this compound is preferred in many applications due to its pure cooling feel and lack of foreign flavor .

Properties

IUPAC Name

N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNOFAIHSALQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047039
Record name N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White solid; Slight menthol like cooling effect
Record name Ethyl menthane carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39711-79-0
Record name N-Ethyl-p-menthane-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39711-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039711790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Record name N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5047039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL MENTHANE CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7S02945H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl menthane carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

91 - 93 °C
Record name Ethyl menthane carboxamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037834
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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